molecular formula C15H21BrO3 B12799199 (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate CAS No. 98991-93-6

(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate

Cat. No.: B12799199
CAS No.: 98991-93-6
M. Wt: 329.23 g/mol
InChI Key: LZLKKEXTUPKDMH-UHFFFAOYSA-N
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Description

(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes a cyclopentene ring, a brominated butanoate ester, and an enone functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Enone Functionality: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Esterification: The final step involves the esterification of the intermediate with 2-bromo-3,3-dimethylbutanoic acid using a coupling reagent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The enone functionality can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reagents used.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ can be used under acidic or basic conditions.

    Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂, KOH, or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The enone functionality can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl N-tert-butylcarbamate
  • Diethyl 3-oxo-2-prop-2-enylpentanedioate

Uniqueness

(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is unique due to its combination of a cyclopentene ring, enone functionality, and brominated ester. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

98991-93-6

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

(3-oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate

InChI

InChI=1S/C15H21BrO3/c1-5-6-11-10(7-8-12(11)17)9-19-14(18)13(16)15(2,3)4/h5,13H,1,6-9H2,2-4H3

InChI Key

LZLKKEXTUPKDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=C(C(=O)CC1)CC=C)Br

Origin of Product

United States

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